molecular formula C5H7FO3 B1197738 5-Fluoro-4-oxopentanoic acid CAS No. 76385-49-4

5-Fluoro-4-oxopentanoic acid

Cat. No.: B1197738
CAS No.: 76385-49-4
M. Wt: 134.11 g/mol
InChI Key: MBVLGMJBSFUHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorolevulinic Acid is a small organic molecule belonging to the class of gamma-keto acids and derivatives. It is characterized by the presence of a fluorine atom at the fifth position of the levulinic acid structure. The chemical formula of 5-Fluorolevulinic Acid is C5H7FO3, and it has a molecular weight of approximately 134.11 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorolevulinic Acid typically involves the fluorination of levulinic acid or its derivatives. One common method is the direct fluorination of levulinic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 5-Fluorolevulinic Acid can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of microreactors and flow chemistry techniques allows for efficient scaling up of the synthesis process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorolevulinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluorolevulinic Acid involves its interaction with specific molecular targets and pathways. One of the primary targets is delta-aminolevulinic acid dehydratase, an enzyme involved in the biosynthesis of heme. By inhibiting this enzyme, 5-Fluorolevulinic Acid disrupts the heme biosynthesis pathway, leading to the accumulation of porphyrin intermediates . This mechanism is exploited in photodynamic therapy, where the accumulated porphyrins generate reactive oxygen species upon light activation, causing cell damage and death .

Properties

CAS No.

76385-49-4

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C5H7FO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)

InChI Key

MBVLGMJBSFUHKW-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)CF

Canonical SMILES

C(CC(=O)O)C(=O)CF

76385-49-4

Synonyms

5-fluorolevulinic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.